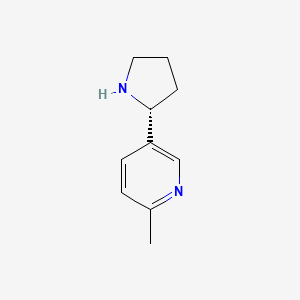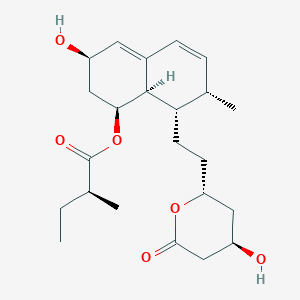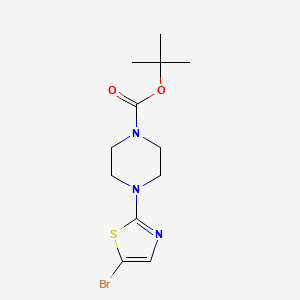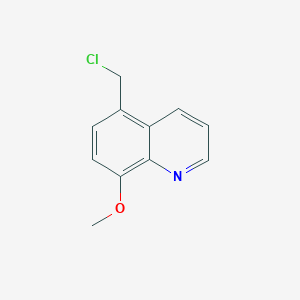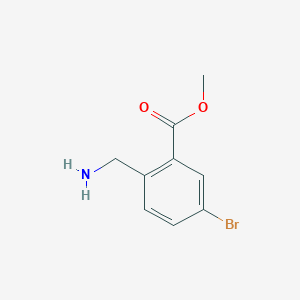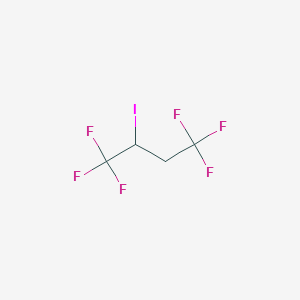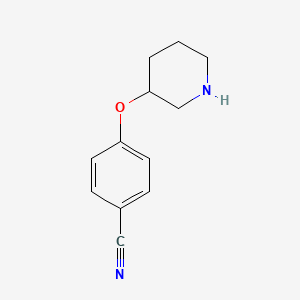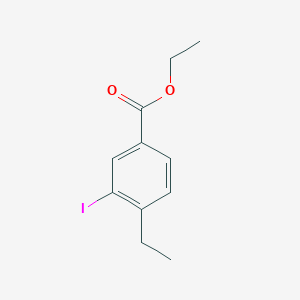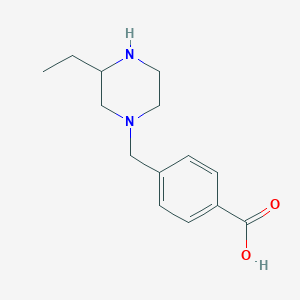![molecular formula C16H28CuO6 B1498417 Cuivre ; (E)-4-hydroxy-4-[(2-méthylpropan-2-yl)oxy]but-3-én-2-one CAS No. 23670-45-3](/img/structure/B1498417.png)
Cuivre ; (E)-4-hydroxy-4-[(2-méthylpropan-2-yl)oxy]but-3-én-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;(E)-4-hydroxy-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one is a useful research compound. Its molecular formula is C16H28CuO6 and its molecular weight is 379.94 g/mol. The purity is usually 95%.
The exact mass of the compound Copper;(E)-4-hydroxy-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Copper;(E)-4-hydroxy-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Copper;(E)-4-hydroxy-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agriculture
Le cuivre joue un rôle essentiel dans l’industrie agricole en tant que nutriment primaire nécessaire à la croissance optimale des tissus vivants des plantes et d’autres organismes . Il est également utilisé pour lutter contre les maladies fongiques ; le sulfate de cuivre, l’un des dérivés les plus utilisés du cuivre métallique, est utilisé à cette fin .
Industrie pétrochimique
Le cuivre est utilisé dans les procédés chimiques de l’industrie pétrochimique comme catalyseur . Les catalyseurs au cuivre présentent une activité d’hydrogénation plus favorable que les catalyseurs au nickel . Le catalyseur au cuivre est conçu sous trois formes : extrudée et sous forme de comprimés pour les réactions en lit fixe et sous forme de poudre pour les réactions en lit liquide .
Industries électriques
L’excellente conductivité électrique et thermique du cuivre en fait un choix populaire dans les industries électroniques . Par exemple, l’utilisation du cuivre dans les électrodes du rotor et des balais est considérée dans les moteurs électriques .
Applications biomédicales
Les nanoparticules de cuivre biogéniques ont montré des résultats prometteurs dans les activités antimicrobiennes et anticancéreuses . Elles se sont avérées efficaces contre plusieurs types de bactéries Gram-négatives, Gram-positives, de champignons et de cancers cellulaires humains .
Traitement des eaux usées
Les nanoparticules de cuivre ont montré une activité prometteuse en termes d’efficacité d’adsorption pour le traitement des eaux usées . Cette application est particulièrement importante dans le contexte des préoccupations environnementales croissantes.
Propriétés optiques
La structure électronique d’un atome de cuivre peut expliquer les spectres de photoluminescence des nanoparticules de Cu . Dans le cas du cuivre, les électrons de valence 3d et de conduction 4sp jouent le rôle principal dans le phénomène de fluorescence .
Propriétés
Numéro CAS |
23670-45-3 |
|---|---|
Formule moléculaire |
C16H28CuO6 |
Poids moléculaire |
379.94 g/mol |
Nom IUPAC |
tert-butyl (Z)-3-hydroxybut-2-enoate;copper |
InChI |
InChI=1S/2C8H14O3.Cu/c2*1-6(9)5-7(10)11-8(2,3)4;/h2*5,9H,1-4H3;/b2*6-5-; |
Clé InChI |
DXRDXEFLVDSSAL-VKRZFSCASA-N |
SMILES |
CC(=O)C=C(O)OC(C)(C)C.CC(=O)C=C(O)OC(C)(C)C.[Cu] |
SMILES isomérique |
C/C(=C/C(=O)OC(C)(C)C)/O.C/C(=C/C(=O)OC(C)(C)C)/O.[Cu] |
SMILES canonique |
CC(=CC(=O)OC(C)(C)C)O.CC(=CC(=O)OC(C)(C)C)O.[Cu] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




